molecular formula C5H5N5 B095578 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 16208-56-3

2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B095578
CAS RN: 16208-56-3
M. Wt: 135.13 g/mol
InChI Key: QSFZKIMFGVIDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of triazolopyrimidines and has a unique structure that makes it an attractive target for drug discovery.

Mechanism Of Action

The mechanism of action of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular functions, ultimately resulting in the death of the target cells.

Biochemical And Physiological Effects

Studies have shown that 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine can affect various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a valuable tool for studying the mechanisms of action of these diseases and for developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's. In addition, the mechanisms of action and toxicity of this compound are still not fully understood, and further research is needed in these areas.

Synthesis Methods

The synthesis of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with methyl isocyanate in the presence of a catalyst such as triethylamine. This reaction produces the desired compound in good yields and purity.

Scientific Research Applications

2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. In addition, this compound has been investigated for its potential use as a scaffold for the development of new drugs.

properties

CAS RN

16208-56-3

Product Name

2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

2-methyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C5H5N5/c1-10-8-4-2-6-3-7-5(4)9-10/h2-3H,1H3

InChI Key

QSFZKIMFGVIDLY-UHFFFAOYSA-N

SMILES

CN1N=C2C=NC=NC2=N1

Canonical SMILES

CN1N=C2C=NC=NC2=N1

synonyms

2H-1,2,3-Triazolo[4,5-d]pyrimidine, 2-methyl- (9CI)

Origin of Product

United States

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